4-(Cyclohexylmethoxy)-3-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQHNHQCUSXTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of 4 Cyclohexylmethoxy 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-(Cyclohexylmethoxy)-3-methylaniline would be expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the protons of the cyclohexyl ring, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
Aromatic Protons: The protons on the aniline (B41778) ring would appear in the aromatic region (typically δ 6.0-7.5 ppm). Their specific chemical shifts and coupling patterns would depend on their position relative to the amino, methyl, and cyclohexyloxy groups.
Methyl Protons: The methyl group attached to the aniline ring would likely appear as a singlet in the upfield region of the aromatic section (around δ 2.0-2.5 ppm).
Cyclohexylmethoxy Protons: The protons of the cyclohexyl group would produce a complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm). The two protons of the -O-CH₂- group linking the cyclohexyl ring to the ether oxygen would likely appear as a doublet around δ 3.7-4.0 ppm.
Amine Protons: The -NH₂ protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.2 | m |
| -NH₂ | Variable | br s |
| -O-CH₂- | 3.7 - 4.0 | d |
| -CH₃ | 2.1 - 2.4 | s |
| Cyclohexyl-H | 1.0 - 2.0 | m |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data:
Aromatic Carbons: The carbons of the aniline ring would resonate in the downfield region (δ 110-150 ppm). The carbons attached to the oxygen and nitrogen atoms would be the most downfield.
Methyl Carbon: The methyl carbon would appear at a characteristic upfield shift (around δ 15-25 ppm).
Cyclohexylmethoxy Carbons: The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 25-40 ppm), while the -O-CH₂- carbon would be further downfield (around δ 70-80 ppm) due to the adjacent oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-C/C-H | 110 - 135 |
| -O-CH₂- | 70 - 80 |
| Cyclohexyl C | 25 - 40 |
| -CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the cyclohexyl moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the -O-CH₂- protons to the aromatic ring and the cyclohexyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound (C₁₄H₂₁NO), the expected molecular weight is approximately 219.33 g/mol . Therefore, the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at m/z 220.3.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a definitive method for confirming the molecular formula of the compound. For C₁₄H₂₁NO, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Fragmentation Analysis: While ESI is a soft ionization method, some fragmentation can be induced. Common fragmentation pathways for this molecule might include the cleavage of the ether bond, leading to the loss of the cyclohexylmethoxy group or the cyclohexyl group itself. The fragmentation pattern provides valuable corroborating evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. fiveable.memt.com While IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. mt.comtriprinceton.org For this compound, these methods provide a characteristic "fingerprint" based on its constituent parts: the aniline core, the ether linkage, and the alkyl substituents.
Based on data from analogous aniline compounds, a predictive assignment of the principal vibrational modes can be made. researchgate.netnih.gov The primary amine (–NH₂) group is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and cyclohexyl groups are expected in the 2850-2960 cm⁻¹ range. The C-N stretching of the aromatic amine is characteristically found around 1280-1350 cm⁻¹. researchgate.net The presence of the ether linkage (Ar-O-CH₂) should give rise to a strong, characteristic C-O-C asymmetric stretching band, typically observed between 1200 and 1260 cm⁻¹. The aromatic ring itself produces several C=C stretching bands in the 1450-1620 cm⁻¹ region.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H | Stretch (Cyclohexyl, Methyl) | 2850 - 2960 | Strong | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1620 | Medium-Strong | Strong |
| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1260 | Strong | Medium |
| Aromatic Amine (C-N) | Stretch | 1280 - 1350 | Strong | Medium |
| Amine (N-H) | Scissoring/Bending | 1580 - 1650 | Medium | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. slideshare.net The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions observed are typically π → π* and n → π*. uzh.ch
The aniline molecule itself exhibits characteristic absorption bands. researchgate.netresearchgate.net The presence of auxochromic groups—the electron-donating amino (–NH₂) and alkoxy (–OCH₂R) groups, and the weakly electron-donating methyl (–CH₃) group—are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. These shifts are due to the delocalization of non-bonding electrons from the nitrogen and oxygen atoms into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions. An n → π* transition, involving the promotion of a lone pair electron from the nitrogen or oxygen to an anti-bonding π* orbital, is also possible but is often weaker and may be obscured by the stronger π → π* bands. uzh.ch
Table 2: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition Type | Predicted λₘₐₓ (nm) | Description |
| π → π | ~240 - 250 | Corresponds to the benzenoid E₂ band, shifted by auxochromes. |
| π → π | ~290 - 310 | Corresponds to the benzenoid B band, significantly shifted and intensified. |
| n → π* | >320 | Weak transition, may appear as a shoulder on the main absorption band. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical technique for determining the three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comnumberanalytics.com By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine precise bond lengths, bond angles, and torsional angles. nih.govwikipedia.org This method provides an unambiguous confirmation of the molecular structure and reveals details about its conformation and intermolecular interactions in the solid state. nih.gov
For this compound, a successful crystallographic analysis would require the growth of a high-quality single crystal. wikipedia.org The resulting structural data would confirm the substitution pattern on the aniline ring and define the exact conformation of the flexible cyclohexylmethoxy side chain. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the macroscopic properties of the solid material.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry and repeating unit cell of the crystal lattice. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating block. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-H, C-O-C). |
| Torsional (Dihedral) Angles | Defines the conformation of the molecule, particularly the orientation of the cyclohexylmethoxy group relative to the aromatic ring. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, van der Waals forces, and π-π stacking that determine crystal packing. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a suite of techniques essential for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and to monitor its synthesis.
HPLC is the premier technique for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing aniline derivatives. nih.govsielc.com In this setup, the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase. nih.govnih.gov The polarity of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be adjusted to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λₘₐₓ). For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS). oup.com
Table 4: Representative RP-HPLC Method Parameters
| Parameter | Typical Condition |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at ~245 nm or ~300 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-40 °C |
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While aniline derivatives can be analyzed directly, they sometimes exhibit poor peak shape due to their basicity. epa.gov Derivatization, for instance by acylation, can improve chromatographic performance. nih.govoup.com However, modern inert capillary columns often allow for the direct analysis of such compounds. tandfonline.com A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation is based on the compounds' boiling points and their interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time and a mass spectrum for definitive identification. nih.gov
Table 5: Representative GC-MS Method Parameters
| Parameter | Typical Condition |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at 100°C, ramp at 10-15°C/min to 300°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Scan Range | 40 - 500 m/z |
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction and for identifying suitable conditions for preparative column chromatography. itwreagents.comkhanacademy.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica gel. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent), usually a mixture of a nonpolar and a polar solvent (e.g., hexane (B92381) and ethyl acetate). rsc.org Components separate based on their relative affinities for the stationary and mobile phases. Because this compound contains a UV-active aromatic ring, the spots can be easily visualized under a UV lamp. This allows for a quick comparison between the starting material, the reaction mixture, and the product, confirming the consumption of reactants and the formation of new species. msu.edu
Table 6: Representative TLC System
| Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ coated on aluminum or glass plates |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 4:1 v/v, adjustable based on polarity) |
| Application | Spotting of reactant, co-spot (reactant + reaction mixture), and reaction mixture lanes |
| Visualization | UV light at 254 nm |
| Analysis | Comparison of R_f values (Retention Factor) of spots |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a sample. This process is fundamental for verifying the empirical formula of a newly synthesized compound and assessing its purity. The most common method for organic compounds is combustion analysis, which precisely measures the percentages of carbon (C), hydrogen (H), and nitrogen (N).
The procedure involves combusting a small, accurately weighed sample of the substance in an excess of oxygen. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are collected and measured. From the masses of these products, the percentage composition of each element in the original sample can be calculated.
For a given chemical formula, the theoretical or calculated elemental composition can be determined based on the atomic weights of the constituent elements and the compound's molecular weight. A close agreement between the experimentally found values and the calculated theoretical percentages is a strong indicator of the sample's purity and correct elemental makeup. Typically, in pharmaceutical and chemical research, a deviation of within ±0.4% between the found and calculated values is considered acceptable for confirming the structure of a new compound.
For this compound, with the chemical formula C₁₄H₂₁NO, the theoretical elemental composition has been calculated. A comprehensive search of scientific literature and chemical databases did not yield specific experimental (found) elemental analysis data for this particular compound. Therefore, the following table presents the calculated theoretical percentages, which would be the benchmark for experimental verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 76.66 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 9.66 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.29 |
| Total | 219.328 | 100.00 |
This table provides the precise theoretical percentages of Carbon, Hydrogen, Nitrogen, and Oxygen that one would expect to find in a pure sample of this compound. Any future experimental analysis would be compared against these values to ascertain the compound's compositional integrity.
Computational Chemistry and Theoretical Studies of 4 Cyclohexylmethoxy 3 Methylaniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution and energy levels within a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, offering insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium to large organic molecules like 4-(Cyclohexylmethoxy)-3-methylaniline. capes.gov.br DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. capes.gov.brresearchgate.net
For a molecule such as this, a typical DFT study would involve geometry optimization to find the lowest energy conformation. This is often performed using a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiencies of density functional methods. capes.gov.brresearchgate.net The choice of basis set, like 6-311++G(d,p), is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. researchgate.netdntb.gov.ua Such studies on similar substituted anilines have been used to explore structural properties, vibrational frequencies, and the effects of different substituents on the molecule's geometry. dntb.gov.uaresearchgate.net
Illustrative Data Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
Note: The following data is for illustrative purposes only and represents the type of information that would be generated from a DFT calculation. Actual values would require specific computation for this molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(aromatic)-N | ~1.40 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C(aromatic)-O | ~1.37 Å |
| Bond Length | O-CH₂ | ~1.43 Å |
| Bond Angle | C-N-C | ~112° |
| Dihedral Angle | C-C-O-C | ~175° (near planar) |
Molecular Orbital Analysis and Charge Distribution
A key output of DFT calculations is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring and the nitrogen atom, which are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating where a nucleophilic attack might occur.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding the molecule's electrostatic potential and identifying polar regions that can participate in intermolecular interactions.
Illustrative Data Table 2: Hypothetical Frontier Molecular Orbital Properties
Note: This data is for illustrative purposes and does not represent experimentally verified values for this specific compound.
| Property | Value (eV) | Description |
| HOMO Energy | -5.25 | Indicates electron-donating capability. |
| LUMO Energy | -0.85 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.40 | Suggests moderate chemical stability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular flexibility and conformational changes. mdpi.comajchem-a.com
For this compound, MD simulations would be particularly valuable for analyzing the conformational flexibility of the cyclohexylmethoxy side chain. The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the ether linkage allows for significant rotational freedom. An MD simulation, typically run for nanoseconds, can explore the potential energy surface to identify the most stable and frequently occurring conformations in a given solvent and at a specific temperature. mdpi.comajchem-a.com This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes.
Reaction Mechanism and Kinetics Modeling
Computational chemistry provides powerful tools to model the pathways and rates of chemical reactions, offering insights that are often difficult to obtain through experiments alone.
Transition State Theory Applications
Transition State Theory (TST) is a fundamental model used to explain the rates of chemical reactions. wikipedia.orgfiveable.me It postulates that reactants pass through a high-energy "transition state" before forming products. solubilityofthings.com Computational methods, particularly DFT, can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. fiveable.mesolubilityofthings.com
By applying TST, one can calculate important thermodynamic parameters of activation, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. wikipedia.org This information is vital for understanding how factors like temperature and catalysts can influence the reaction rate. fiveable.mesolubilityofthings.com
Elucidation of Potential Reaction Pathways
For this compound, computational modeling can elucidate potential reaction pathways for various transformations, such as electrophilic aromatic substitution or oxidation. nih.govmasterorganicchemistry.com For instance, in an electrophilic substitution reaction, calculations can map the entire reaction coordinate, from the initial attack of the electrophile on the aniline ring to the formation of the final product. masterorganicchemistry.com This involves identifying the intermediate structures, such as the carbocation intermediate (sigma complex), and the transition states that connect them. masterorganicchemistry.com
Recent studies on the reaction of 4-methyl aniline with hydroxyl radicals have used computational methods to map out the potential energy surface, identifying the most favorable reaction sites and products. mdpi.com A similar approach for this compound could predict its atmospheric degradation pathways or its metabolism. By comparing the activation energies of different possible pathways, chemists can predict the major and minor products of a reaction, providing a theoretical foundation for synthetic planning and mechanistic investigation. solubilityofthings.comic.ac.uk
Predictive Modeling of Molecular Interactions
Predictive modeling of molecular interactions typically involves the use of computational algorithms to forecast how a molecule will behave and interact with its environment. This can include the prediction of various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are crucial for determining a compound's potential applications. Techniques like Quantitative Structure-Activity Relationship (QSAR) and the use of molecular field analysis help in understanding how a molecule's structure relates to its biological activity or physical characteristics.
For this compound, specific data from predictive modeling studies are not present in the available literature. Research on other aniline derivatives has shown that the nature and position of substituents on the aniline ring significantly influence their properties. For instance, the lipophilicity and pharmacokinetic profiles of various substituted anilines have been analyzed using computational methods. However, without specific studies on the title compound, any discussion on its predicted molecular interactions would be speculative.
Docking Studies (ligand-receptor interactions for academic mechanistic exploration)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). These studies are fundamental in drug design for understanding potential binding modes and affinities, which can elucidate the mechanism of action at a molecular level.
Currently, there are no published docking studies specifically investigating the interaction of this compound with any biological receptor. While docking studies have been performed on a vast array of aniline derivatives against various protein targets, the unique combination of the cyclohexylmethoxy and methyl groups on the aniline scaffold of the title compound has not been specifically reported in the context of ligand-receptor interactions.
Structure Interaction Relationship Sir and Molecular Design Principles
Influence of the Cyclohexylmethoxy Moiety on Molecular Recognition
The cyclohexylmethoxy moiety, a significant feature of the 4-(Cyclohexylmethoxy)-3-methylaniline structure, is anticipated to play a crucial role in molecular recognition primarily through hydrophobic and van der Waals interactions. The non-polar nature of the cyclohexane (B81311) ring allows it to favorably occupy hydrophobic pockets within a receptor's binding site. The flexibility of the cyclohexyl ring, capable of adopting various chair and boat conformations, provides conformational adaptability, which can be advantageous for optimizing its fit within a binding pocket.
The ether linkage introduces a degree of polarity and the potential for hydrogen bond acceptance, adding a layer of specificity to its interactions. This combination of a large hydrophobic group with a hydrogen bond acceptor can be a key determinant in the compound's binding affinity and selectivity for a particular biological target.
Role of the Aniline (B41778) Core in Interaction Potentials
The aniline core is a cornerstone of the molecule's interaction potential, largely due to the presence of the amino group. Aniline and its derivatives are recognized for their ability to engage in various non-covalent interactions that are critical in drug-receptor binding. cresset-group.com The amino group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor groups on a receptor, such as carbonyl oxygens or nitrogen atoms within amino acid residues. nih.gov
Furthermore, the aromatic ring of the aniline core can participate in several types of interactions:
π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site.
Cation-π Interactions: The aniline ring can interact favorably with cationic groups, such as protonated lysine or arginine residues.
However, it is important to note that the aniline moiety is also associated with metabolic instability and potential toxicity. cresset-group.comfuturity.org The amino group can undergo metabolic oxidation, leading to the formation of reactive metabolites that can cause adverse effects. researchgate.net This is a critical consideration in the design of molecules containing an aniline core.
Impact of Methyl Substitution on Steric and Electronic Properties
The methyl group at the 3-position of the aniline ring exerts both steric and electronic influences that can modulate the molecule's interaction profile.
Steric Effects:
The methyl group adds steric bulk to the aniline ring, which can influence the molecule's preferred conformation and its ability to fit into a binding pocket.
This steric hindrance can also shield the adjacent amino group, potentially affecting its accessibility for hydrogen bonding or metabolic enzymes.
Electronic Effects:
The methyl group is a weak electron-donating group. quora.com Through an inductive effect, it can increase the electron density on the aromatic ring and the nitrogen atom of the amino group. libretexts.org
This increased electron density can enhance the basicity of the amino group, making it a stronger hydrogen bond donor. It can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Comparative Analysis with Structurally Related Anilines and Ethers
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound | Key Structural Difference | Predicted Impact on Interaction Profile |
| Aniline | Lacks cyclohexylmethoxy and methyl groups | Significantly less hydrophobic; lacks specific interactions mediated by the ether and steric influence of the methyl group. |
| 4-Methoxyaniline | Methoxy (B1213986) group instead of cyclohexylmethoxy | Reduced hydrophobicity and steric bulk compared to the cyclohexylmethoxy group; may exhibit different conformational preferences. |
| 3-Methylaniline | Lacks the 4-alkoxy substituent | Reduced potential for hydrogen bond acceptance at the 4-position; altered electronic properties of the aniline ring. |
| 4-Cyclohexyloxyaniline | Direct ether linkage to the ring | Less conformational flexibility in the linker between the cyclohexane and the phenyl ring compared to the methyleneoxy bridge. |
This comparative analysis highlights how the specific combination of the cyclohexylmethoxy group and the methyl substituent in this compound results in a distinct balance of hydrophobicity, steric bulk, and electronic properties, which in turn dictates its unique interaction profile.
Computational Approaches to Structure-Interaction Predictions
Predicting the interactions of this compound with biological targets can be significantly aided by computational methods. These in silico approaches are valuable tools in drug discovery and molecular design. benthamdirect.comnih.gov
Several computational techniques can be employed:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. csbj.org For this compound, docking studies could identify potential binding modes and key interactions with a target protein.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a set of related aniline derivatives, a QSAR model could be developed to predict the activity of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of interactions and conformational changes that may occur upon binding.
Machine Learning: Modern machine learning algorithms can be trained on large datasets of known ligand-receptor interactions to predict new interactions with high accuracy. scispace.com
These computational approaches, by providing a detailed understanding of the molecular interactions at an atomic level, can guide the optimization of this compound's structure to enhance its affinity and selectivity for a specific biological target, while also potentially predicting and mitigating undesirable properties.
Mechanistic Investigations of Chemical Reactivity of 4 Cyclohexylmethoxy 3 Methylaniline
Electrophilic Reactivity of the Aromatic Ring
The aromatic ring of 4-(cyclohexylmethoxy)-3-methylaniline is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the cyclohexylmethoxy group at position 4 and the methyl group at position 3. The oxygen of the cyclohexylmethoxy group can donate electron density to the ring via resonance, which is a strong activating effect. The methyl group is a weaker activator, donating electron density through hyperconjugation and a weak inductive effect.
These activating groups also direct incoming electrophiles to specific positions on the aromatic ring. The directing effects of the substituents are as follows:
-OCH₂-c-C₆H₁₁ (Cyclohexylmethoxy): Strongly activating and ortho, para-directing.
-CH₃ (Methyl): Weakly activating and ortho, para-directing.
-NH₂ (Amino): Very strongly activating and ortho, para-directing.
The positions ortho to the powerful amino group (positions 2 and 6) are the most activated sites for electrophilic attack. The table below summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(cyclohexylmethoxy)-3-methylaniline | The amino group is the strongest activating and directing group, favoring substitution at the ortho position. |
| Nitration | HNO₃, H₂SO₄ | 4-(Cyclohexylmethoxy)-3-methyl-2-nitroaniline | Under strongly acidic conditions, the amino group is protonated to anilinium (-NH₃⁺), which is deactivating and meta-directing. However, the alkoxy and methyl groups still activate the ring, leading to nitration at the position ortho to the amino group. |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(cyclohexylmethoxy)-6-methylbenzenesulfonic acid | Similar to nitration, the reaction is carried out in strong acid, leading to the formation of the anilinium ion. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to proceed cleanly | The Lewis acid catalyst (AlCl₃) will complex with the basic amine group, deactivating the ring towards electrophilic attack. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed cleanly | Similar to the Friedel-Crafts alkylation, the catalyst will be deactivated by the amine. |
Nucleophilic Properties of the Amine Group
The primary amine group (-NH₂) of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can readily react with a variety of electrophiles.
Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl or carboxylic acid byproduct.
Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0-5 °C), would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.
The nucleophilicity of the amine is enhanced by the electron-donating cyclohexylmethoxy and methyl groups on the ring, which increase the electron density on the nitrogen atom.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by environmental conditions such as pH and exposure to oxidizing agents.
Acidic Conditions: In acidic solutions, the amine group will be protonated to form the corresponding anilinium salt. This makes the aromatic ring less susceptible to oxidation but can also alter its solubility. Prolonged exposure to strong acids and high temperatures may lead to cleavage of the ether linkage.
Basic Conditions: The compound is expected to be relatively stable in basic conditions.
Oxidative Degradation: Anilines are susceptible to oxidation, which can be initiated by air, light, or chemical oxidants. The degradation of aniline (B41778) in the environment often proceeds through the formation of catechol, followed by ring-opening. nih.gov The presence of electron-donating groups in this compound may increase its susceptibility to oxidation compared to unsubstituted aniline. scbt.com The degradation of aniline with ozone has been shown to produce byproducts such as nitrobenzene (B124822) and azobenzene (B91143) at acidic pH, and nitrobenzene, azobenzene, azoxybenzene, and picolinic acid at basic pH. hpc-standards.com
Thermal Stability: The compound is expected to be thermally stable to a certain extent, but like many organic molecules, will decompose at high temperatures. The material safety data sheet for the related 4-methoxy-3-methylaniline (B90814) indicates it is stable under recommended storage conditions.
Oxidation and Reduction Potentials
The oxidation potential of anilines is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize. The table below presents the oxidation potentials for several substituted anilines, which can be used to estimate the potential for this compound.
| Compound | Oxidation Potential (Ep vs. Ag/AgCl) |
| Aniline | 0.88 V |
| 4-Methylaniline | 0.79 V |
| 4-Methoxyaniline | 0.72 V |
| 2-Methylaniline | 0.83 V |
| 3-Methylaniline | 0.85 V |
Data sourced from a study on the electrochemical oxidation of anilines.
Given that this compound has two electron-donating groups (cyclohexylmethoxy and methyl), its oxidation potential is expected to be lower than that of aniline and likely similar to or slightly lower than that of 4-methoxyaniline, making it relatively susceptible to oxidation.
The reduction of the aromatic ring or the amine group would require harsh conditions and is generally not a facile process.
Photochemical Reactivity and Stability
Anilines can undergo photochemical reactions upon exposure to UV light. The presence of the cyclohexylmethoxy and methyl groups, which are electron-donating, is expected to influence the photochemical stability of the molecule. Electron-donating groups can increase the electron density in the aromatic ring, potentially making it more susceptible to photo-oxidation. scbt.com
The photochemical degradation of aniline in aqueous environments can be accelerated by the presence of substances like humic acids. The specific photochemical pathways for this compound have not been documented, but could involve N-dealkylation, oxidation of the amino group, or reactions involving the aromatic ring.
Interactions with Metal Catalysts in Organic Transformations
Anilines are important substrates in a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. The amine group of this compound can act as a ligand for transition metal catalysts, and the aromatic ring can participate in coupling reactions.
Palladium-Catalyzed Cross-Coupling:
Buchwald-Hartwig Amination: The amine group itself can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form diarylamines.
Suzuki-Miyaura Coupling: If the aniline is first converted to an aryl halide or triflate (e.g., through diazotization followed by substitution), it can then undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.
Heck Reaction: Similarly, an aryl halide derivative of the aniline could participate in the Heck reaction with alkenes.
The presence of the electron-rich aromatic ring in this compound would likely make it a good substrate for these types of transformations. The specific reaction conditions, including the choice of catalyst, ligand, and base, would need to be optimized for this particular substrate.
Applications in Chemical Research and Development
Role as a Synthetic Building Block in Complex Molecule Synthesis
As a substituted aniline (B41778), 4-(cyclohexylmethoxy)-3-methylaniline is a valuable building block in organic synthesis. The amino group on the aniline ring is a key functional group that can undergo a wide range of chemical transformations. These include diazotization, which allows for the introduction of various other functional groups, and N-alkylation or N-acylation to build more complex molecular architectures.
The presence of the cyclohexylmethoxy and methyl substituents on the aromatic ring influences the reactivity and regioselectivity of these reactions. These groups can direct further electrophilic aromatic substitution reactions to specific positions on the ring, enabling the controlled synthesis of multi-substituted aromatic compounds. The bulky cyclohexylmethoxy group may also introduce specific steric properties that can be advantageous in designing molecules with defined three-dimensional shapes, which is crucial in fields like medicinal chemistry and materials science.
Precursor for Functional Materials (e.g., polymers, dyes)
Aniline and its derivatives are well-established precursors for a variety of functional materials, including polymers and dyes. The amino group of this compound allows it to be incorporated into polymer chains. For instance, it can be used in the synthesis of polyamides, polyimides, or other condensation polymers. The cyclohexylmethoxy substituent could potentially enhance the properties of such polymers, for example, by increasing their thermal stability, modifying their solubility, or improving their mechanical characteristics.
In the realm of dyes, aniline derivatives are fundamental starting materials for the synthesis of azo dyes through diazo coupling reactions. The specific substituents on this compound would influence the color of the resulting dye. The electron-donating nature of the amino and methoxy-like groups, combined with the steric bulk of the cyclohexyl moiety, would affect the absorption spectrum of the chromophore, allowing for the potential synthesis of dyes with specific and tunable colors.
Use as a Chemical Probe for Mechanistic Studies in Interacting Systems
While no specific studies detailing the use of this compound as a chemical probe have been identified, its structure suggests potential in this area. Chemical probes are small molecules used to study biological processes or other complex chemical systems. The properties of this compound, such as its lipophilicity imparted by the cyclohexyl group, could influence its distribution and interaction within biological membranes or other non-polar environments.
Furthermore, the aniline moiety can be a key pharmacophore in drug discovery, interacting with various biological targets. By modifying the substituents on the aniline ring, researchers can systematically probe the structure-activity relationships of a particular interaction. The unique combination of substituents in this compound could be used to investigate the steric and electronic requirements of a specific binding pocket in a protein, for example.
Development of New Analytical Standards
High-purity organic molecules are essential for the development of analytical standards. These standards are used to calibrate analytical instruments, validate analytical methods, and quantify the amount of a substance in a sample. If this compound were to be used as an intermediate in the synthesis of a pharmaceutically active ingredient or another important chemical, a highly purified version of it would be required as an analytical standard.
This standard would be used to detect and quantify any residual starting material in the final product, ensuring its purity and safety. The development of a certified analytical standard for this compound would involve its synthesis in high purity, thorough characterization using various analytical techniques (such as NMR, mass spectrometry, and chromatography), and stability testing.
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of substituted anilines is a cornerstone of industrial chemistry, but traditional methods often rely on harsh reagents and produce significant waste. mdpi.com Future research should prioritize the development of green and sustainable synthetic pathways to 4-(Cyclohexylmethoxy)-3-methylaniline.
A plausible current synthesis for the core of the molecule, 4-methoxy-3-methylaniline (B90814), involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon catalyst under a hydrogen atmosphere. chemicalbook.com The subsequent attachment of the cyclohexylmethoxy group would likely proceed via a Williamson ether synthesis or a related nucleophilic substitution.
Future investigations could explore several more sustainable alternatives:
Catalytic Innovations : Research into heterogeneous catalysts could replace traditional stoichiometric reagents, which are often environmentally problematic. mdpi.com The use of efficient, recyclable catalysts, such as metal-free N/S co-doped carbon catalysts or Lewis acid catalysts like magnesium sulfate (B86663) in solvent-free conditions, could significantly improve the environmental footprint of the synthesis. mdpi.comijtsrd.comicm.edu.pl
Novel Rearrangements : Methods like the Smile rearrangement, potentially using a solid-supported reagent like Amberlite IR-400 resin, offer an alternative pathway from phenolic precursors and should be investigated. vixra.org
Alternative Precursors : Developing synthetic methods from different starting materials, such as the conversion of substituted benzyl (B1604629) azides, presents an innovative, room-temperature route that could reduce energy consumption and avoid harsh conditions. chemrxiv.orgchemrxiv.org A three-component benzannulation reaction could also be explored as a one-pot method to construct the substituted aniline (B41778) core. beilstein-journals.org
These approaches align with the principles of green chemistry, aiming for processes that are efficient, use less hazardous substances, and are amenable to large-scale production with minimal environmental impact. ijtsrd.comchemrxiv.orgchemrxiv.org
| Proposed Sustainable Approach | Key Principle/Advantage | Relevant Research Area |
| Heterogeneous Catalysis | Reduced waste, catalyst recyclability, improved selectivity. mdpi.com | Catalytic oxidation/reduction. acs.org |
| Solvent-Free Reactions | Minimized use of volatile organic compounds (VOCs). icm.edu.pl | Microwave-assisted synthesis. icm.edu.pl |
| Smile Rearrangement | Alternative reaction pathway from accessible precursors. vixra.org | Green synthesis with solid-supported resins. vixra.org |
| Benzyl Azide Conversion | Mild reaction conditions, novel carbon extrusion mechanism. chemrxiv.org | Green chemistry transformations. chemrxiv.org |
| Three-Component Annulation | One-pot synthesis, high atom economy. beilstein-journals.org | Multi-component reaction design. beilstein-journals.org |
Advanced Spectroscopic Characterization under Non-Standard Conditions
While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy are essential for routine characterization of aniline derivatives nih.govrsc.orgrsc.org, future research should employ advanced spectroscopic methods under a variety of conditions to probe the molecule's dynamic behavior.
Investigating this compound under non-standard conditions—such as variable temperatures and pressures, or within different matrices like polymer films or on surfaces—can reveal subtle structural and electronic changes. nih.govrsc.orgnih.gov Techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with multi-wavelength Raman spectroscopy could provide a detailed understanding of the local chemical environment and bonding. arxiv.org Such studies are crucial for applications where the molecule might be subjected to diverse environments, for instance, in the design of chemical sensors or advanced materials. nih.govrsc.org An overview of advanced spectroscopic techniques can provide a roadmap for such future studies. datanose.nl
Deepening Theoretical Understanding of Intramolecular and Intermolecular Forces
Computational chemistry offers a powerful lens for understanding molecular structure and reactivity at a level of detail that is often inaccessible through experimental means alone. Future theoretical studies on this compound should focus on elucidating the complex interplay of forces within and between molecules.
Using methods like Density Functional Theory (DFT), researchers can model the molecule's geometry, vibrational frequencies, and electronic properties with high accuracy. umn.eduresearchgate.net Such calculations can predict how the electron-donating methoxy (B1213986) group and the bulky, flexible cyclohexylmethoxy substituent influence the electronic structure and reactivity of the aniline ring. researchgate.net
Key areas for theoretical investigation include:
Conformational Analysis : Mapping the potential energy surface to identify stable conformers arising from the rotation of the cyclohexylmethoxy group.
Intramolecular Interactions : Quantifying non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the molecule's structure. researchgate.netacs.org
Intermolecular Forces : Simulating molecular aggregation to understand how molecules of this compound interact with each other in the solid state or in solution, which is critical for predicting physical properties like melting point and solubility. researchgate.net
Reactivity Indices : Calculating parameters like HOMO-LUMO energy gaps and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack, guiding the design of new reactions. umn.eduresearchgate.net
Designing and Studying Modified Analogues for Specific Chemical Probes
The aniline scaffold is a versatile platform for the development of functional molecules. researchgate.net Future research should explore the potential of this compound as a parent structure for the design of novel chemical probes and sensors. The synthesis of new aniline derivatives for applications in sensors is an active area of research. nih.govrsc.orgrsc.org
By strategically modifying the core structure, analogues with specific functionalities can be created. For example:
Fluorogenic Probes : Introducing a fluorophore to the molecule could allow for its use in fluorescence spectroscopy to detect specific analytes or to monitor changes in a chemical environment.
Electrochemical Sensors : Polymerizing modified analogues onto an electrode surface could create a sensor capable of detecting specific ions or molecules through changes in electrical properties. nih.govrsc.org
Bio-conjugation : Functionalizing the aniline or cyclohexyl group with reactive handles would enable the covalent attachment of the molecule to biomolecules, creating probes for biological imaging or diagnostics.
The design of these analogues would be guided by the theoretical understanding of the molecule's structure-property relationships, ensuring that modifications enhance the desired sensing or probing capabilities.
Investigations into Environmental Fate and Transformation Mechanisms
Aromatic amines are recognized as a class of environmental pollutants due to their widespread industrial use and potential toxicity. imrpress.comresearchgate.netnih.gov Therefore, a critical area of future research is the investigation of the environmental fate and transformation of this compound. Such studies are essential for a complete life-cycle assessment and to ensure responsible use.
Key research questions include:
Persistence and Degradation : Determining the compound's stability in various environmental compartments, such as soil and water. Some aniline derivatives are known to be persistent in the environment. nih.gov
Atmospheric Chemistry : Investigating the gas-phase reactions of this compound with key atmospheric oxidants, particularly the hydroxyl (OH) radical. nih.gov The reaction with OH radicals is a primary degradation pathway for many volatile organic compounds in the atmosphere. nih.govacs.org Theoretical studies could model the reaction kinetics and identify the primary degradation products, similar to work done for aniline itself. nih.gov
Photochemical Transformation : Studying the potential for the molecule to undergo photochemical reactions, either through direct absorption of sunlight or through photosensitized processes. nih.govacs.org The generation of amine radical cations via photoredox catalysis is a known reaction pathway that could be relevant to its environmental transformation. beilstein-journals.orgacs.org
Understanding these transformation mechanisms is crucial for predicting the compound's environmental lifetime, identifying potential toxic breakdown products, and mitigating any adverse ecological impacts. imrpress.comsustainability-directory.com
Q & A
Q. What are the established synthetic routes for 4-(Cyclohexylmethoxy)-3-methylaniline, and how can reaction parameters be optimized to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling . For example:
- Route 1 : React 4-amino-3-methylphenol with cyclohexylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Yield optimization involves adjusting reaction time (12–24 hrs), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., KI as an additive) .
- Route 2 : Ullmann coupling of 3-methylaniline with a cyclohexylmethoxy halide using Cu(I) catalysts (e.g., CuI/1,10-phenanthroline) in toluene at 110°C. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% target).
- ¹H NMR : Key markers include aromatic protons (δ 6.5–7.5 ppm for the aniline ring) and cyclohexyl protons (δ 1.0–2.5 ppm). The methoxy group (OCH₂Cy) appears as a triplet near δ 3.8 ppm .
- LCMS : Confirm molecular weight ([M+H]⁺ expected at ~261.3 g/mol).
- IR : Detect N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?
- Methodological Answer : The compound is lipophilic due to the cyclohexylmethoxy group, favoring dissolution in dichloromethane (DCM) , THF , or DMF . For aqueous compatibility, use co-solvents like DMSO (≤10% v/v). Solvent polarity impacts reaction rates in electrophilic substitutions (e.g., nitration or halogenation) .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound derivatives for pharmacological applications?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, electron-withdrawing groups) at the 2- or 5-positions of the aniline ring. Use Suzuki-Miyaura coupling for aryl modifications .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values and correlate with substituent electronic effects.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites (e.g., ATP-binding pockets) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different models?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and compound concentrations (dose-response curves).
- Orthogonal Assays : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to validate target binding kinetics.
- Metabolite Profiling : Employ LC-HRMS to identify degradation products or active metabolites that may explain divergent results .
Q. How can computational methods guide the design of this compound-based probes for studying enzyme allostery?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify allosteric pockets.
- Free Energy Perturbation (FEP) : Calculate binding free energies for derivatives with modified substituents.
- In Silico Mutagenesis : Predict resistance mutations (e.g., gatekeeper residues) to refine probe specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
